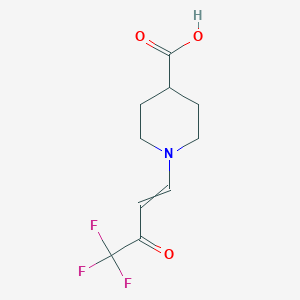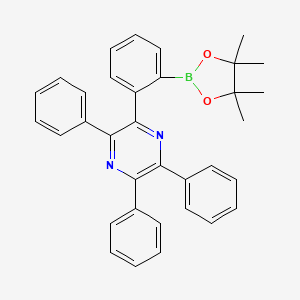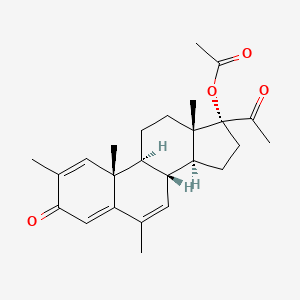
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Acetylation: Introduction of the acetate group at the 17th position.
Oxidation: Formation of the dioxo groups at the 3rd and 20th positions.
Methylation: Addition of methyl groups at the 2nd and 6th positions.
Cyclization: Formation of the trien structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Hormone Receptor Binding: Interaction with androgen and progesterone receptors.
Gene Regulation: Modulation of gene expression related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
Megestrol Acetate: A related compound with similar structural features and applications.
Delmadinone Acetate: Another steroidal compound with comparable biological activities.
Cyproterone Acetate: Known for its anti-androgenic properties.
Uniqueness
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications.
特性
分子式 |
C25H32O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
[(8R,9S,10S,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-13,18-20H,7-10H2,1-6H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChIキー |
DBRWQZMZXVVIKF-DAHGFBLPSA-N |
異性体SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C(=C4)C)C)C)(C(=O)C)OC(=O)C |
正規SMILES |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(=C4)C)C)C)(C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


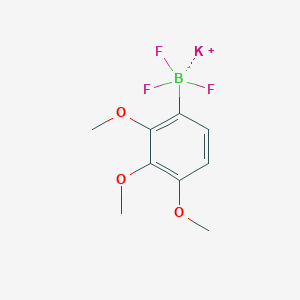
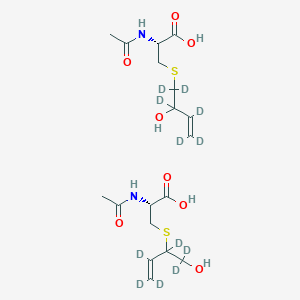
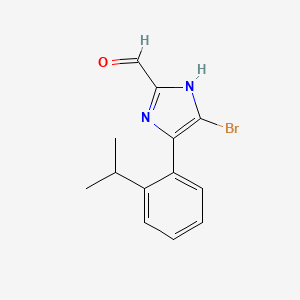
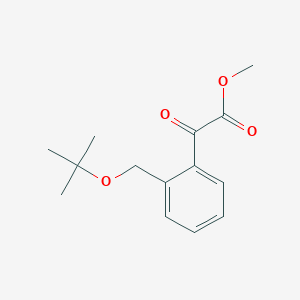
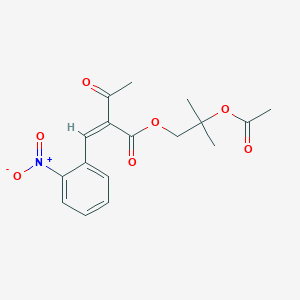
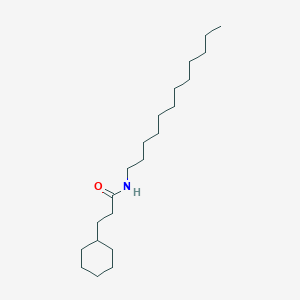
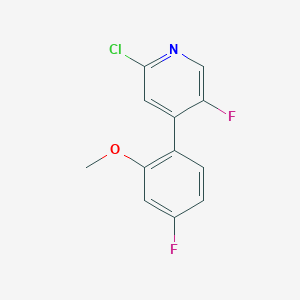
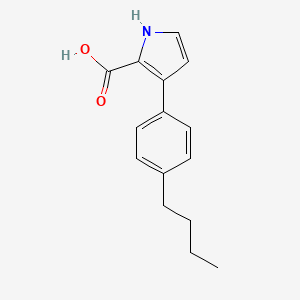

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
